molecular formula C12H20N2O B15346323 2,4-Bis[(dimethylamino)methyl]phenol CAS No. 5424-54-4

2,4-Bis[(dimethylamino)methyl]phenol

Cat. No.: B15346323
CAS No.: 5424-54-4
M. Wt: 208.30 g/mol
InChI Key: IVJXXQSXKSRPIL-UHFFFAOYSA-N
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Description

2,4-Bis[(dimethylamino)methyl]phenol is an organic compound with the molecular formula C12H20N2O. It is a phenolic compound featuring two dimethylamino groups attached to the benzene ring at the 2 and 4 positions. This compound is known for its unique chemical properties and versatility in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis[(dimethylamino)methyl]phenol typically involves the reaction of phenol with formaldehyde and dimethylamine under acidic conditions. The reaction proceeds through the formation of an intermediate phenol-formaldehyde adduct, which is then further reacted with dimethylamine to yield the final product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis[(dimethylamino)methyl]phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of quinones and other oxidized derivatives.

  • Reduction: Production of reduced phenolic compounds.

  • Substitution: Generation of alkylated phenols.

Scientific Research Applications

2,4-Bis[(dimethylamino)methyl]phenol is widely used in scientific research due to its unique chemical properties. It finds applications in:

  • Chemistry: As a reagent in organic synthesis and as a catalyst in various chemical reactions.

  • Biology: In biochemical studies and as a probe for detecting specific biomolecules.

  • Medicine: In the development of pharmaceuticals and as an intermediate in drug synthesis.

  • Industry: In the production of dyes, pigments, and other chemical products.

Mechanism of Action

2,4-Bis[(dimethylamino)methyl]phenol is similar to other phenolic compounds such as 2,4,6-tris[(dimethylamino)methyl]phenol and 3-(dimethylamino)phenol. its unique structure and reactivity set it apart from these compounds. The presence of two dimethylamino groups at specific positions on the benzene ring enhances its reactivity and versatility in various applications.

Comparison with Similar Compounds

  • 2,4,6-Tris[(dimethylamino)methyl]phenol

  • 3-(Dimethylamino)phenol

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Properties

IUPAC Name

2,4-bis[(dimethylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-13(2)8-10-5-6-12(15)11(7-10)9-14(3)4/h5-7,15H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJXXQSXKSRPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=C(C=C1)O)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202593
Record name 2,4-Bis((dimethylamino)methyl)phenol
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Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5424-54-4
Record name 2,4-Bis[(dimethylamino)methyl]phenol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,4-Bis((dimethylamino)methyl)phenol
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Record name NSC12234
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Record name 2,4-Bis((dimethylamino)methyl)phenol
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Record name 2,4-bis[(dimethylamino)methyl]phenol
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Record name 2,4-BIS((DIMETHYLAMINO)METHYL)PHENOL
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